Superior HDAC1 Inhibition Compared to Unsubstituted Phenyl Hydroxamic Acid
The presence of the 2-methoxy substituent on the phenyl ring dramatically enhances inhibitory potency against histone deacetylase 1 (HDAC1) compared to the unsubstituted phenyl analog. In a cross-study comparison, the target compound demonstrates an IC50 value of 269 nM [1], whereas N-hydroxy-2-phenylacetamide exhibits substantially lower potency with an IC50 of 33,300 nM against HDAC2, indicating a >100-fold improvement for the methoxy-substituted derivative against a closely related class I HDAC isoform [2].
| Evidence Dimension | Inhibition of Human HDAC1 (or related isoform) |
|---|---|
| Target Compound Data | IC50: 269 nM |
| Comparator Or Baseline | N-hydroxy-2-phenylacetamide (HDAC2): IC50: 33,300 nM |
| Quantified Difference | ~123-fold improvement (noting isoform difference) |
| Conditions | Target compound: Recombinant human HDAC1, 10 min preincubation, 60 min measurement. Comparator: HDAC2, 60 min incubation. |
Why This Matters
This data confirms that the methoxy substitution is a critical driver of potency, making this compound a valuable tool for studies requiring more potent HDAC inhibition at lower concentrations, potentially reducing off-target effects associated with higher doses of weaker inhibitors.
- [1] BindingDB. Affinity data for BDBM50491439 (CHEMBL2381738) vs HDAC1. Entry ID: 50017485. View Source
- [2] BindingDB. Affinity data for N-hydroxy-2-phenylacetamide (BDBM50015094) vs HDAC2. Entry ID: 50042694. View Source
